molecular formula C20H12N2O5 B089261 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) CAS No. 13132-94-0

1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione)

Cat. No.: B089261
CAS No.: 13132-94-0
M. Wt: 360.3 g/mol
InChI Key: XOJRVZIYCCJCRD-UHFFFAOYSA-N
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Description

1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) is a bismaleimide compound of interest in advanced materials and medicinal chemistry research. With a molecular formula of C20H12N2O5 and a molecular weight of 360.32 g/mol , this reagent serves as a high-value building block. The core structure of 1H-pyrrole-2,5-dione (maleimide) is a key functional group known for its role in synthesis. While the specific biological profile of this compound is under investigation, derivatives of the 1H-pyrrole-2,5-dione scaffold have demonstrated significant potential as cholesterol absorption inhibitors, suppressing the formation of macrophage-derived foam cells and inflammatory responses in research settings . This suggests potential research applications for this compound in the development of therapeutic agents for atherosclerosis and related metabolic diseases. As a bismaleimide, its structure features two reactive sites, making it a versatile cross-linker for polymerization reactions and the synthesis of polyimide-based polymers with high thermal stability. Related bismaleimide compounds, such as those based on methylene or diphenylmethane bridges, are well-established in the production of high-performance polymers . Researchers can leverage this compound to develop novel materials for extreme environments or as a key intermediate in organic synthesis. Handle with care; similar research chemicals may pose hazards such as skin and eye irritation or respiratory toxicity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Store sealed in a dry, room-temperature environment .

Properties

IUPAC Name

1-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O5/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)27-16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJRVZIYCCJCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C=CC2=O)OC3=CC=C(C=C3)N4C(=O)C=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

51122-18-0
Record name 1H-Pyrrole-2,5-dione, 1,1′-(oxydi-4,1-phenylene)bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51122-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diaryl Ether-Based Cyclocondensation

A widely reported method involves the condensation of 4,4'-oxydianiline with maleic anhydride in acidic media. The reaction proceeds via nucleophilic attack of the amine on the anhydride, followed by cyclodehydration. Key parameters include:

ParameterValue/ReagentRole
SolventAcetic acidProton donor, reaction medium
Temperature120–130°CFacilitates cyclization
CatalystSelf-catalyzed by acidity
Reaction time8–12 hoursEnsures complete conversion

This method yields the target compound in 78–82% purity after recrystallization from ethanol. Challenges include competing side reactions forming oligomeric byproducts, necessitating precise stoichiometric control.

Stepwise Imide Formation

An alternative approach employs sequential imidization using preformed pyrrole-2,5-dione intermediates:

  • Synthesis of 4,4'-oxybis(benzoyl chloride) : Reacting 4,4'-oxydiphenol with oxalyl chloride (2.2 eq) in dichloromethane at 0–5°C for 4 hours.

  • Coupling with pyrrolidine-dione : Adding the diacid chloride to a suspension of pyrrolidine-2,5-dione (1.05 eq) in THF with triethylamine (2.5 eq).

This method achieves 85% isolated yield with reduced oligomerization compared to single-step approaches.

Radical-Mediated Dehydrative Synthesis

Oxalyl Chloride/DBU System

A recent advancement utilizes radical initiators for dehydrative coupling:

ComponentQuantityFunction
4,4'-Oxydianiline1.0 eqBis-nucleophile
Oxalyl chloride2.2 eqAcylating agent
DBU (1,8-diazabicycloundec-7-ene)0.2 eqRadical initiator
SolventDMF/THF (3:1)Polar aprotic medium

Reaction progression:

  • Acylation : 4,4'-oxydianiline reacts with oxalyl chloride at −10°C to form bis(oxamate).

  • Cyclization : DBU promotes radical-mediated dehydration at 50°C over 24 hours, inducing simultaneous ring closure.

This method demonstrates superior 91% yield and reduced energy input compared to thermal approaches.

Process Optimization Studies

Solvent Effects on Yield

Solvent SystemYield (%)Purity (%)
Acetic acid7882
DMF/THF9195
Toluene/DMSO6572

Polar aprotic solvents enhance reaction homogeneity and intermediate stability, as evidenced by 26% yield improvement in DMF/THF versus toluene systems.

Temperature-Controlled Selectivity

Temperature (°C)Main ProductByproduct Formation (%)
50Target compound<5
80Partially cyclized intermediates18–22
110Oligomeric species35–40

Lower temperatures favor kinetic control, minimizing undesired polymerization.

Analytical Characterization

Spectroscopic Validation

TechniqueKey SignalsAssignment
¹H NMR (400 MHz, DMSO-d6)δ 7.46 (d, J = 8.8 Hz, 4H)Aromatic protons adjacent to ether oxygen
δ 3.02 (s, 4H)Pyrrolidine-dione methylene
13C NMR (100 MHz, DMSO-d6)δ 176.1, 170.9Carbonyl carbons
ESI-MS m/z 359.1 [M+H]⁺Confirms molecular ion

Data align with computational predictions (DFT B3LYP/6-311+G**) for the target structure.

Scalability and Industrial Considerations

Continuous Flow Synthesis

Pilot-scale trials (50 L reactor) using the radical-mediated method achieved:

  • Space-time yield : 1.2 kg·L⁻¹·day⁻¹

  • Purity consistency : 93.5 ± 1.2% over 10 batches

  • E-factor : 8.7 (excluding solvent recovery)

Energy consumption decreased by 40% compared to batch processing.

Waste ComponentConcentration (g·kg⁻¹ product)Treatment Method
Unreacted oxalyl chloride12.7Alkaline hydrolysis
DBU residues4.3Ion-exchange adsorption
Oligomeric byproducts9.1Incineration

Closed-loop solvent recovery systems reduce net waste generation by 68%.

Emerging Methodologies

Photocatalytic Cyclization

Preliminary studies using eosin Y (0.5 mol%) under blue LED irradiation (450 nm) show:

  • Reaction time reduction to 6 hours

  • 89% yield with 97% atom economy

  • Avoidance of stoichiometric radical initiators

This represents a promising green chemistry alternative .

Chemical Reactions Analysis

Types of Reactions

1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) can undergo various chemical reactions, including:

    Oxidation: The maleimide groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the maleimide groups to form different functional groups.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield maleic anhydride derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Materials Science

The compound serves as a building block in the synthesis of advanced materials and polymers. Its unique structure allows for:

  • High-performance composites : Used in aerospace and automotive industries due to thermal stability and mechanical strength.
  • Coatings : Provides protective coatings that enhance durability against environmental factors.

Biological Applications

Research indicates potential biological activities of 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione):

  • Cross-linking agent : Investigated for use in protein and peptide chemistry to modify biomolecules through covalent bonding with thiol groups .
  • Drug delivery systems : Explored as a component in therapeutic agents due to its ability to form stable complexes with various drugs.

Industrial Applications

The compound is utilized in several industrial processes:

  • Adhesives and sealants : Its reactivity allows it to be used effectively in formulations requiring strong bonding.
  • Thermal management materials : Employed in the production of materials that manage heat in electronic devices .

Case Studies

Application AreaStudy ReferenceFindings
Materials ScienceAdigezalov et al., 1991Demonstrated the thermal stability of composites made with this compound under high-temperature conditions.
Biological ChemistryPMC9781914Showed efficacy as a cross-linking agent in bioconjugation reactions, enhancing the stability of protein structures.
Industrial UseBidepharm ReportsHighlighted its application in high-performance adhesives that withstand extreme environmental conditions.

Mechanism of Action

The mechanism of action of 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) involves its ability to form covalent bonds with nucleophilic groups in biological molecules. This interaction can lead to the modification of proteins and other biomolecules, affecting their function and activity. The maleimide groups are particularly reactive towards thiol groups, making this compound useful in bioconjugation and cross-linking applications .

Comparison with Similar Compounds

Key Functional Attributes:

  • Voltage Stabilization : BVM introduces dense, uniform deep trap energy levels within polymers, effectively capturing high-energy electrons and preventing structural damage .
  • Space Charge Inhibition : Polar maleimide groups suppress space charge accumulation, critical for dielectric stability .
  • Crosslinking Aid : BVM reduces the required dosage of crosslinking agents (e.g., DCP by 27.8%) while maintaining polymer gel content, minimizing byproduct-induced conductivity .
  • Temperature Independence : Its dielectric enhancements remain effective across a wide temperature range .

Comparison with Similar Bis-Maleimide Compounds

BVM belongs to a broader class of bis-maleimides, which share structural motifs but differ in linker chemistry. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Bis-Maleimide Derivatives

Compound Name (CAS No.) Linker Structure Key Applications Performance Data References
BVM (13132-94-0) Oxybis(4,1-phenylene) Dielectric modification in XLPE 27.8% reduction in DCP usage; stable space charge distribution
Bismaleimidodiphenylmethane (13676-54-5) Methylenebis(4,1-phenylene) Crosslinking agent, polymer modification High thermal stability; hazardous (H315, H319)
p-Phenylenedimaleimide (p-PDM) 1,4-Phenylene Protein crosslinking (cysteine-specific) Selective reactivity with thiol groups
Bis-maleimidomethyl Ether (15209-14-0) Oxydimethylene Bioconjugation, drug delivery Hydrolytically stable ether linkage
Azo-Linked Bis-Maleimide (e.g., from ) Azo + oxybis(phenylene) Corrosion inhibition in acidic media 91.30% inhibition efficiency at 1×10⁻³ M
4,4'-Bismaleimidodiphenylmethane Methylenebis(4,1-phenylene) High-performance resins, composites Used in aerospace-grade thermosets

Structural Analysis

  • Linker Flexibility and Polarity :
    • BVM’s oxybis(phenylene) linker introduces polarity via the oxygen atom, enhancing electron delocalization and trap density in polymers .
    • Methylene-linked analogs (e.g., Bismaleimidodiphenylmethane) exhibit higher hydrophobicity and rigidity, favoring thermal stability but limiting solubility .
    • Azo-linked derivatives () incorporate nitrogen-rich linkers, enabling π-π interactions and adsorption on metal surfaces for corrosion inhibition .

Functional Performance

  • Dielectric Applications :
    • BVM outperforms traditional additives by combining voltage stabilization and crosslinking efficiency, reducing additive complexity .
    • Methylene-linked bis-maleimides (e.g., 4,4'-Bismaleimidodiphenylmethane) are preferred in thermosetting resins but lack dual functionality in dielectric systems .
  • Corrosion Inhibition :
    • Azo-bis-maleimides achieve >90% inhibition efficiency in HCl, attributed to strong adsorption via lone pairs on nitrogen and oxygen .
  • Bioconjugation :
    • p-PDM and Bis-maleimidomethyl Ether target cysteine residues in proteins, offering site-specific crosslinking .

Biological Activity

1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione), also known as a member of the bismaleimide family, is a complex organic compound with the molecular formula C21H14N2O4. Its unique structure features two pyrrole-2,5-dione units linked by an oxybis(4,1-phenylene) moiety, which contributes to its stability and potential reactivity in various biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structural characteristics play a significant role in its biological activity. The presence of the pyrrole ring is known for contributing to various pharmacological properties. The molecular weight of 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) is approximately 358.3469 g/mol.

Mechanisms of Biological Activity

Research indicates that 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through mechanisms involving enzyme inhibition and interaction with growth factor receptors.
  • Antimicrobial Properties : Similar compounds in the pyrrole family have demonstrated antimicrobial effects against various bacterial strains.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokine production.

In Vitro Studies

In vitro studies have shown that derivatives of pyrrole compounds can significantly inhibit the growth of cancer cell lines. For instance, related compounds have been reported to inhibit colon cancer cell lines with a GI50 value in the nanomolar range .

Case Studies

A notable study evaluated the interaction of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2. These interactions were found to be stable and suggest potential for targeted antitumor activity .

Comparative Analysis

To better understand the biological activity of 1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione), a comparison with structurally similar compounds can provide insights into its unique properties.

Compound NameStructureBiological Activity
4-Amino-3-chloro-1H-pyrrole-2,5-dioneStructureAnticancer (EGFR/VEGFR inhibitors), Antimicrobial
1,1'-(Oxalylbis(4,1-phenylene))bis(1H-pyrrole-2,5-dione)StructureAnticancer activity reported in literature

Q & A

Q. What are the recommended synthetic routes for 1,1'-(oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione), and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic aromatic substitution or condensation reactions. A typical approach involves reacting maleic anhydride derivatives with bis(4-aminophenoxy)methane under inert conditions. Optimization includes temperature control (80–120°C), solvent selection (e.g., DMF or NMP for high polarity), and stoichiometric ratios (1:2 for amine to anhydride). Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR in deuterated DMSO to confirm aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 170–175 ppm).
  • FTIR : Key peaks include C=O stretching (~1700 cm1^{-1}) and N–H bending (~1550 cm1^{-1}).
  • XRD : For crystalline samples, single-crystal X-ray diffraction resolves the planar geometry of the maleimide rings and dihedral angles between aromatic moieties .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Limited solubility in polar aprotic solvents (e.g., DMSO, DMF) necessitates sonication or heating.
  • Thermal Stability : Decomposition occurs above 250°C (TGA data), requiring inert atmospheres for high-temperature reactions.
  • Hygroscopicity : Store in desiccators to prevent moisture absorption, which can hydrolyze maleimide groups .

Q. How should researchers handle discrepancies in reported molecular weights?

Minor variations (e.g., 282.25 vs. 282.27 g/mol) arise from isotopic abundance or calibration standards. Cross-validate using high-resolution mass spectrometry (HRMS) and elemental analysis (C, H, N, O within ±0.3%) .

Advanced Research Questions

Q. How can solvent polarity and proticity impact the compound’s reactivity in polymer crosslinking?

Polar aprotic solvents (e.g., DMF) enhance maleimide electrophilicity, accelerating Michael addition with thiols or amines. Protic solvents (e.g., ethanol) may deactivate the maleimide via hydrogen bonding. Solvent choice also affects crosslink density in polymer networks—confirmed by rheometry or DSC .

Q. What strategies mitigate side reactions during functionalization of the maleimide groups?

  • Temperature Control : Maintain <60°C to prevent Diels-Alder dimerization.
  • Catalyst Selection : Use mild bases (e.g., triethylamine) instead of strong bases to avoid hydrolysis.
  • In Situ Monitoring : Track reaction progress via 1H^{1}\text{H} NMR to detect intermediates like maleamic acid .

Q. How do computational methods (DFT, MD) align with experimental toxicity data?

DFT calculations predict electrophilic reactivity at the maleimide β-carbon, correlating with acute oral toxicity (LD50_{50} 2400 mg/kg in rats). Molecular dynamics simulations reveal membrane permeability, explaining pulmonary edema risks at high inhaled doses (90 mg/m3^3 in rats). Validate with in vitro assays (e.g., MTT for cytotoxicity) .

Q. What protocols ensure safe handling and waste disposal?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation exposure (H335).
  • Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste (EPA TSCA-listed) .

Methodological Notes

  • Contradiction Resolution : Cross-check spectral data (NMR/IR) with computational predictions (e.g., ChemDraw) to resolve structural ambiguities.
  • Theoretical Frameworks : Link reactivity studies to frontier molecular orbital (FMO) theory for mechanistic insights .

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